
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that is responsible for the production of reactive oxygen species (ROS) in the body. DPI has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide works by inhibiting the electron transfer from NADPH to oxygen, which is the first step in the production of ROS by NADPH oxidase. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide binds to the flavin adenine dinucleotide (FAD) site on the enzyme, which prevents the transfer of electrons to oxygen. This results in the inhibition of ROS production by NADPH oxidase.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of NADPH oxidase in various physiological and pathological processes, such as inflammation, cardiovascular disease, and cancer. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been shown to inhibit the production of ROS in neutrophils, monocytes, and macrophages, which are all cells that play a role in the immune response. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells, which suggests that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide in lab experiments is its potency as an inhibitor of NADPH oxidase. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been shown to be effective at inhibiting NADPH oxidase activity at low concentrations, which makes it a useful tool for studying the role of NADPH oxidase in various biological processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide is its potential toxicity. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been shown to induce apoptosis in some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of NADPH oxidase. Another area of research is the identification of new biological processes that are regulated by NADPH oxidase. Finally, there is a need for more research on the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide, particularly in the treatment of cancer and cardiovascular disease.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has been shown to have a wide range of biochemical and physiological effects. While N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research on N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide will focus on the development of more potent and selective inhibitors of NADPH oxidase, the identification of new biological processes that are regulated by NADPH oxidase, and the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide involves the reaction of indene and pyrazine-2-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with ammonia to yield N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide. The chemical structure of N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide is shown below:
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been widely used in scientific research as a potent inhibitor of NADPH oxidase. NADPH oxidase is an enzyme that is responsible for the production of ROS in the body, which can cause oxidative stress and damage to cells and tissues. N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide has been shown to inhibit NADPH oxidase activity in a dose-dependent manner, and it has been used to study the role of NADPH oxidase in various physiological and pathological processes.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-9-15-7-8-16-13)17-12-6-5-10-3-1-2-4-11(10)12/h1-4,7-9,12H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYOPPCJANVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
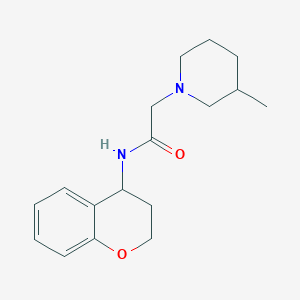
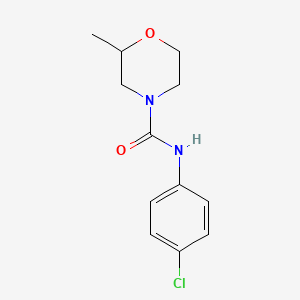
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
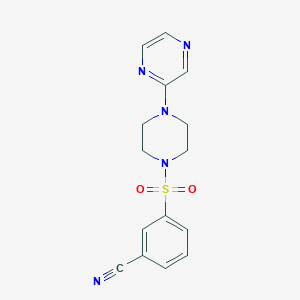
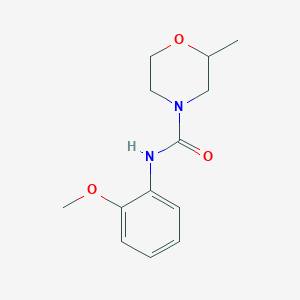
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)


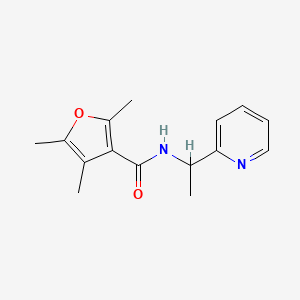
![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)
